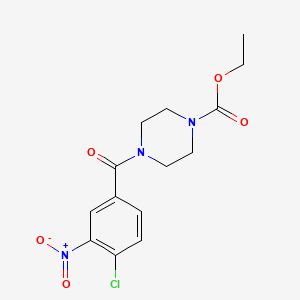

Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-(4-Chlor-3-nitrobenzoyl)piperazin-1-carboxylat umfasst typischerweise die Reaktion von Piperazin mit Ethylchlorformiat und 4-Chlor-3-nitrobenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen beinhalten in der Regel das Rühren der Reaktanten bei Raumtemperatur über mehrere Stunden, um eine vollständige Umwandlung zum gewünschten Produkt zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Eigenschaften

Molekularformel |

C14H16ClN3O5 |

|---|---|

Molekulargewicht |

341.75 g/mol |

IUPAC-Name |

ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H16ClN3O5/c1-2-23-14(20)17-7-5-16(6-8-17)13(19)10-3-4-11(15)12(9-10)18(21)22/h3-4,9H,2,5-8H2,1H3 |

InChI-Schlüssel |

NXYQBMHEZLMVFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-4-(4-Chlor-3-nitrobenzoyl)piperazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Aktivkohlekatalysator.

Substitution: Nucleophile wie Amine oder Thiole, Lösungsmittel wie Ethanol oder Methanol.

Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte, die gebildet werden

Reduktion: Ethyl-4-(4-Amino-3-nitrobenzoyl)piperazin-1-carboxylat.

Substitution: Ethyl-4-(4-substituiertes-3-nitrobenzoyl)piperazin-1-carboxylat.

Hydrolyse: 4-(4-Chlor-3-nitrobenzoyl)piperazin-1-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(4-Chlor-3-nitrobenzoyl)piperazin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren können, was zu zytotoxischen Effekten führt. Der Piperazinring kann mit verschiedenen Rezeptoren und Enzymen interagieren und deren Aktivität modulieren, was zu den beobachteten biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-chloro-3-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-4-(4-Nitrobenzoyl)piperazin-1-carboxylat: Ähnliche Struktur, jedoch ohne den Chlorsubstituenten.

Ethyl-4-(4-Chlor-3-aminobenzoyl)piperazin-1-carboxylat: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.

Ethyl-4-(4-Chlor-3-nitrobenzoyl)piperidin-1-carboxylat: Ähnliche Struktur, aber mit einem Piperidinring anstelle eines Piperazinrings.

Einzigartigkeit

Ethyl-4-(4-Chlor-3-nitrobenzoyl)piperazin-1-carboxylat ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Nitrosubstituenten an der Benzoylgruppe einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.